S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate
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Overview
Description
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and various thiol and phosphane reagents. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, with catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or phosphines .
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and phosphane groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacology and biochemistry .
Comparison with Similar Compounds
Similar Compounds
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline: A compound with a similar pyrimidine ring structure but different functional groups.
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: Another related compound with a pyrimidine ring and sulfanyl group.
Uniqueness
(4,6-Dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-$l5-phosphane is unique due to its combination of sulfanyl, ethoxy, and phosphane groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
17702-78-2 |
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Molecular Formula |
C11H19N2O2PS2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-6-14-16(17,15-8(2)3)18-11-12-9(4)7-10(5)13-11/h7-8H,6H2,1-5H3 |
InChI Key |
IQYJDJBTQWOOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC(C)C)SC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
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